Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .
Biochemical Analysis
Biochemical Properties
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in these processes, leading to changes in cellular behavior . Its impact on cellular metabolism includes alterations in the production and utilization of energy, which can affect cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction . This compound can also bind to nucleic acids, interfering with the transcription and translation processes . Additionally, this compound may interact with other biomolecules, such as proteins and lipids, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression, which may result in altered cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis . Understanding these pathways is essential for optimizing the therapeutic potential of this compound and minimizing its adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation . These factors influence the compound’s efficacy and toxicity in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the use of 2,6-dibromopyrazolo[1,5-a]pyrimidine as a starting material. This compound undergoes regio-controlled Sonogashira-type coupling with terminal alkynes to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136178-56-8, 104556-86-7 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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